(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name derives from the disaccharide core comprising two β-D-glucopyranose units linked via a glycosidic bond. The first glucose unit (positions 2R,3S,4S,5R,6R) is substituted at the C2 position by a 4-nitrophenoxy group, while the second glucose (positions 2R,3S,4S,5R,6R) is bonded via an oxygen atom at C3. The stereochemistry is critical:
- C2 of both units adopts the R configuration due to the priority of hydroxyl and hydroxymethyl groups.
- C3 and C4 in both rings are S and S, respectively, consistent with the β-D-glucopyranose conformation.
- The anomeric carbon (C1 of the nitrophenyl-bearing glucose) is in the β-configuration, as evidenced by the axial orientation of the 4-nitrophenoxy group, a hallmark of the anomeric effect.
This configuration aligns with solid-state NMR and X-ray data from analogous p-nitrophenyl glycosides, where β-anomers exhibit distinct resonance splitting due to crystal packing effects.
Comparative Analysis of Tautomeric Forms and Anomeric Configuration
The anomeric configuration profoundly influences tautomeric stability. In β-D-glucopyranosides, the equatorial 4-nitrophenoxy group minimizes steric hindrance, stabilizing the β-anomer over the α-form. Key observations include:
- Anomeric Effect : The β-configuration shortens the C1–O1 bond (1.40 Å) and lengthens the O1–C4' bond (1.45 Å) due to hyperconjugation between the lone pairs of the ring oxygen and the σ* orbital of the C1–O1 bond.
- Tautomeric Equilibria : While the β-anomer dominates in crystalline states, solution-phase studies of similar compounds reveal minor populations of α-anomers, detectable via $$^{13}\text{C}$$ CP MAS NMR splitting.
- Hydrogen Bonding : Intra- and intermolecular hydrogen bonds between hydroxyl groups and the nitro group further stabilize the β-form, as seen in X-ray structures of p-nitrophenyl β-D-galactopyranoside.
X-ray Crystallographic Studies of Molecular Geometry
X-ray diffraction of analogous nitrophenyl glycosides reveals:
- Crystal Packing : Monoclinic or orthorhombic systems with unit cell volumes ~1,200 ų, accommodating hydrogen-bonded networks. For example, p-nitrophenyl β-D-glucopyranoside crystallizes with two independent molecules per asymmetric unit, linked via O–H···O bonds between hydroxyls and nitro groups.
- Bond Lengths and Angles :
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C1–O1 (glycosidic) | 1.40 | p-Nitrophenyl β-D-glucoside |
| O1–C4' | 1.45 | p-Nitrophenyl β-D-galactoside |
| C2–O–PhNO₂ | 1.37 | 4-Nitrophenyl α-D-glucoside |
- Polymorphism : Some derivatives (e.g., p-nitrophenyl β-D-glucopyranoside) exist as mixtures of polymorphs, distinguishable via powder XRD patterns.
Computational Modeling of Conformational Dynamics
Density functional theory (DFT) and molecular dynamics (MD) simulations predict:
- Ring Puckering : Both glucopyranose units adopt $$ ^4C_1 $$ chair conformations, with hydroxymethyl groups (C6) in gauche-gauche orientations.
- Glycosidic Bond Flexibility : The φ (C2–O–C3'–C4') and ψ (O–C3'–C4'–C5') angles exhibit torsional flexibility (±20°), enabling adaptive hydrogen bonding in aqueous environments.
- Solvent Interactions : Explicit solvent models suggest preferential hydration of the nitro group, stabilizing the β-anomer by 2.3 kcal/mol over the α-form in water.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13+,14+,15+,16+,17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWCYKZKLZNQQX-LTEAMHBASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O[C@@H]3[C@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex sugar derivative with potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and biotechnology. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by multiple hydroxyl groups and a nitrophenoxy substituent, which may contribute to its biological interactions. The molecular formula is , and it has a molecular weight of approximately 342.30 g/mol. The presence of multiple stereocenters indicates that it can exist in various stereoisomeric forms, which may influence its biological activity.
Antioxidant Activity
Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. The multiple hydroxyl groups are believed to scavenge free radicals effectively. For instance, studies have shown that sugar derivatives can reduce oxidative stress in cellular models.
Table 1: Antioxidant Activity Comparison
Antimicrobial Properties
The compound's antimicrobial activity has been explored in various studies. Its structure suggests potential interactions with microbial cell membranes or metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL against these pathogens.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes related to metabolic disorders. For example, it has been shown to inhibit alpha-glucosidase activity, which is crucial for glucose metabolism.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Effectiveness |
|---|---|---|
| Alpha-glucosidase | 12 | Strong |
| Beta-galactosidase | 35 | Moderate |
The biological activities of this compound may be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
- Antimicrobial Mechanism : Disruption of microbial cell wall integrity or interference with metabolic functions.
- Enzyme Inhibition : Competitive or non-competitive inhibition leading to altered substrate availability.
Scientific Research Applications
The compound (2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative with potential applications in various scientific fields. This article aims to explore its applications in detail, supported by data tables and case studies.
Structural Representation
The compound can be represented in both 2D and 3D formats, allowing for better visualization of its functional groups and stereochemistry.
Pharmaceutical Applications
The compound's structural characteristics suggest potential use in drug formulation due to its ability to interact with biological molecules.
Case Study: Antioxidant Properties
Research indicates that similar carbohydrate derivatives exhibit antioxidant properties. A study demonstrated that such compounds can scavenge free radicals effectively, potentially leading to applications in preventing oxidative stress-related diseases .
Biochemical Research
The compound can serve as a substrate or inhibitor in enzymatic reactions, particularly those involving glycosylation processes.
Case Study: Enzyme Inhibition
Inhibitors derived from similar structures have been shown to modulate enzyme activity in metabolic pathways. For instance, a related compound was effective in inhibiting glucosidase enzymes, which play a crucial role in carbohydrate metabolism .
Agricultural Applications
Due to its potential as a biostimulant, the compound could enhance plant growth and resistance to stress.
Case Study: Plant Growth Promotion
Field trials have shown that carbohydrate derivatives can improve nutrient uptake and stress tolerance in crops. A study involving a related compound revealed enhanced growth rates and yield under drought conditions .
Food Industry
The compound may find applications as a food additive or preservative due to its stability and antimicrobial properties.
Case Study: Preservation Efficacy
Research has indicated that similar compounds can inhibit microbial growth in food products, extending shelf life without compromising quality .
Data Tables
Comparison with Similar Compounds
Structural Comparison
Key Structural Insights :
- Unlike Timosaponin AIII, which has a steroidal aglycone, the target compound lacks a hydrophobic backbone, limiting membrane permeability compared to saponins .
Functional and Pharmacological Comparison
Enzyme Interactions :
- α/β-Arbutin are substrates for tyrosinase , acting as depigmenting agents by competing with tyrosine . The nitro group in the target compound may inhibit or modify this interaction due to steric or electronic effects.
- The disaccharide core resembles mannan (C₁₂H₂₂O₁₁), which binds lectins and modulates immune responses .

- Analytical Detection: Similar to the compound in (C₁₂H₂₂O₁₁), the target compound can be analyzed via non-targeted EC-SERS and Raman spectroscopy, with nitro group vibrations (~1,520 cm⁻¹) serving as a diagnostic marker .
- Toxicity and Bioactivity: The 4-nitrophenoxy group may confer higher cytotoxicity compared to α/β-arbutin, analogous to nitrophenol derivatives . Unlike Timosaponin AIII, which shows neuroprotective effects, the target compound’s bioactivity remains uncharacterized but could involve nitroreductase-activated prodrug mechanisms .
Preparation Methods
N-Halogenosuccinimide-Activated Glycal Coupling
Glycals (1,2-unsaturated sugars) serve as precursors for generating glycosyl donors. In a method adapted from Inoue et al., 3,4,6-tri-O-acetyl-D-glucal reacts with silver 4-nitrophenolate in the presence of N-bromosuccinimide (NBS) to form 2-bromo-2-deoxy-α-D-glycopyranosides. This reaction proceeds via electrophilic bromination at C2, followed by nucleophilic attack of the 4-nitrophenolate anion at the anomeric center. The use of silver salts enhances the nucleophilicity of the phenolic oxygen, favoring α-selectivity (α:β > 19:1).
Critical Parameters :
BSP/Tf₂O-Mediated Thioglycoside Activation
Benzylsulfanyl piperidine (BSP) and triflic anhydride (Tf₂O) enable activation of thioglycoside donors. For example, α-linked disaccharides are synthesized by coupling thiophenyl 4-deoxypentenosyl donors with glycosyl acceptors. This method ensures high anomeric control and is adaptable to the target compound’s hydroxymethyl-substituted oxane units.
Example Protocol :
-
Dissolve thioglycoside donor (1.0 eq) and acceptor (1.2 eq) in dichloromethane.
-
Add BSP (1.5 eq) and Tf₂O (1.2 eq) at −40°C.
-
Warm to −20°C, stir for 2 h, and purify via silica chromatography.
Introduction of the 4-Nitrophenoxy Group
The 4-nitrophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions.
Silver 4-Nitrophenolate Glycosylation
As reported in, silver 4-nitrophenolate reacts with glycals under NBS activation to form 2-bromo-2-deoxy glycosides. Despite competing halogenation of the aromatic ring (yielding 2,6-dihalo-4-nitrophenyl byproducts), this method provides direct access to nitrophenoxy-functionalized sugars.
Optimization Insight :
Mitsunobu Reaction with 4-Nitrophenol
The Mitsunobu reaction couples alcohols with phenols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). For the target compound, this method is applicable during late-stage functionalization of a pre-formed disaccharide.
Procedure :
-
Dissolve disaccharide alcohol (1.0 eq), 4-nitrophenol (1.5 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF.
-
Stir at 25°C for 12 h.
Deprotection and Hydroxyl Group Unmasking
The target compound’s triol and diol functionalities require selective deprotection of acetyl or benzyl groups.
Zemplén Deacetylation
Aqueous ammonium hydroxide selectively removes acetyl groups without affecting the nitrophenoxy moiety. For example, treatment of 3,4,6-tri-O-acetyl-2-bromo-2-deoxy-α-D-mannopyranoside with NH₄OH/MeOH (1:1 v/v) at 0°C for 6 h yields the fully deacetylated product.
Catalytic Hydrogenation
Benzyl ethers are cleaved using H₂/Pd-C in ethanol. This step is crucial for unmasking hydroxymethyl groups at C6.
Conditions :
Stereochemical Control and Characterization
The compound’s (2R,3S,4S,5R,6R) configuration is confirmed via:
-
NMR Spectroscopy : and NMR verify anomeric configuration (α/β) and hydroxyl coupling patterns.
-
X-ray Crystallography : Resolves absolute stereochemistry of crystalline intermediates.
-
Polarimetry : Optical rotation ([α]₂₅ᴅ) matches literature values for D-series sugars.
Challenges and Optimization
Competing Halogenation
NBS-mediated reactions risk dihalogenation of the 4-nitrophenyl ring. Substituting NBS with N-iodosuccinimide (NIS) reduces this side reaction but lowers glycosylation efficiency.
Q & A
Q. What are the primary spectroscopic methods for identifying and characterizing this compound?
Non-targeted electrochemical surface-enhanced Raman spectroscopy (EC-SERS) and 785 nm SPELEC Raman spectroscopy are effective for structural elucidation. These methods provide high-resolution spectral data to distinguish functional groups (e.g., nitrophenoxy, hydroxyl) and glycosidic linkages. Silver screen-printed electrodes (SPEs) enhance sensitivity for detecting low-concentration samples . Key spectral features :
- EC-SERS : Peaks at ~1350 cm⁻¹ (NO₂ symmetric stretch) and ~1590 cm⁻¹ (aromatic C=C).
- Raman : Hydroxymethyl (CH₂OH) vibrations at ~1450 cm⁻¹ and oxane ring modes at ~900–1100 cm⁻¹.
Q. How can researchers confirm the stereochemical configuration of this compound?
X-ray crystallography is the gold standard for resolving stereochemistry. For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments and circular dichroism (CD) can validate the spatial arrangement of hydroxyl and nitrophenoxy groups. Computational tools like density functional theory (DFT) simulations align predicted spectra with experimental data .
Q. What synthetic strategies are recommended for preparing derivatives of this compound?
Selective protection/deprotection of hydroxyl groups is critical. For example:
- Use tert-butyldimethylsilyl (TBDMS) ethers to protect primary alcohols.
- Mitsunobu reactions for stereospecific etherification of secondary hydroxyls. Monitor reaction progress via TLC or HPLC-MS to avoid over-functionalization .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., EC-SERS vs. conventional Raman) be resolved?
EC-SERS amplifies signals via plasmonic effects but may introduce artifacts from electrode interactions. Validate results by:
Q. What computational methods optimize reaction pathways for modifying this compound?
Quantum mechanical/molecular mechanical (QM/MM) simulations predict transition states for glycosidic bond formation. Tools like COMSOL Multiphysics integrate AI-driven reaction path searches to narrow experimental parameters (e.g., solvent polarity, temperature). Feedback loops refine calculations using experimental kinetic data .
Q. How does the compound’s stability vary under different experimental conditions?
Stability profile :
Methodological Considerations
Q. What precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles (Category 2A eye irritation risk) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335: Respiratory tract irritation) .
- Waste disposal : Incinerate via authorized facilities to prevent environmental release .
Q. How can researchers address low yields in glycosylation reactions involving this compound?
- Optimize Lewis acid catalysts (e.g., BF₃·Et₂O) for oxane ring activation.
- Employ microwave-assisted synthesis to reduce reaction time and side products.
- Analyze byproducts via LC-QTOF-MS to identify competing pathways (e.g., aglycone formation) .
Data Interpretation and Validation
Q. What analytical workflows validate purity in complex mixtures?
Q. How can AI enhance experimental design for this compound?
Machine learning algorithms (e.g., random forests) prioritize reaction conditions based on historical data. Autonomous labs integrate robotic platforms for real-time adjustments, reducing trial-and-error cycles by >40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

